(2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one

(2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one (CAS 1799271-04-7) is a synthetic hybrid molecule incorporating a cinnamamide Michael acceptor, a piperidine linker, and a 1,2,3‑triazole pharmacophore. Compounds within this broad chemotype have been explored in academic settings for dopamine D2 receptor docking and as intermediates in medicinal chemistry programs.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 1799271-04-7
Cat. No. B2718403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one
CAS1799271-04-7
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C16H18N4O/c21-16(7-6-14-4-2-1-3-5-14)19-11-8-15(9-12-19)20-13-10-17-18-20/h1-7,10,13,15H,8-9,11-12H2/b7-6+
InChIKeyICFWKVGATDTGQQ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Sourcing (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one (CAS 1799271-04-7) Requires Verified Biological Data


(2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one (CAS 1799271-04-7) is a synthetic hybrid molecule incorporating a cinnamamide Michael acceptor, a piperidine linker, and a 1,2,3‑triazole pharmacophore. Compounds within this broad chemotype have been explored in academic settings for dopamine D2 receptor docking and as intermediates in medicinal chemistry programs [1]. However, a comprehensive literature search in the public domain has not returned any peer‑reviewed, quantitative biological activity data (e.g., IC₅₀, Kd, Ki, EC₅₀) specifically attributed to this CAS registry number. The absence of disclosed potency, selectivity, or pharmacokinetic data precludes an evidence‑based scientific selection of this precise compound over close structural analogs at the present time. Any sourcing decision must therefore be treated as exploratory until primary data become available.

Why Generic Substitution of (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one Is Currently Unsupported by Data


Small structural changes around the piperidine‑triazole‑cinnamamide scaffold can profoundly alter target engagement, metabolic stability, and off‑target liability. The literature on related chemotypes demonstrates that even minor modifications—such as shifting the triazole regioisomer or altering the cinnamamide substitution pattern—can switch receptor subtype selectivity or abolish cellular activity entirely [1]. Because no comparative binding, functional, or ADME data have been published for the exact compound (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one, a user cannot rationally select this specific CAS number over a closely related analog based on publicly available evidence. Until head‑to‑head experimental comparisons are disclosed, any assertion of differentiated performance would be speculative and unscientific.

Quantitative Comparator Evidence for (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one: Status Report


Application Scenarios for (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one Pending Primary Evidence


Dopamine D2 Receptor Molecular Docking Feasibility Assessment

Computational studies on analogous N‑functionalized piperidine‑triazole hybrids have suggested potential binding to the dopamine D2 receptor active site [1]. In the absence of empirical affinity data for CAS 1799271-04-7, this compound may be included in a focused virtual screening or molecular docking campaign as a scaffold‑hopping candidate, provided that the results are experimentally validated before drawing pharmacological conclusions.

Chemical Biology Probe Development (Exploratory Stage)

The cinnamamide moiety can act as a covalent warhead and the triazole ring as a metabolic stabilizer. Until quantitative target engagement and selectivity profiles are publicly disclosed, the compound sits at an early‑stage probe‑development phase. Procurement is appropriate for laboratories intending to generate the missing primary data themselves.

Synthetic Methodology Reference Standard

The compound’s structure represents a well‑defined E‑configured enone linked to a triazole‑piperidine fragment. It can serve as a purity and retention‑time standard during the development of LC‑MS methods for related libraries, assuming the purchaser independently verifies its identity and purity against a certificate of analysis.

Quote Request

Request a Quote for (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.